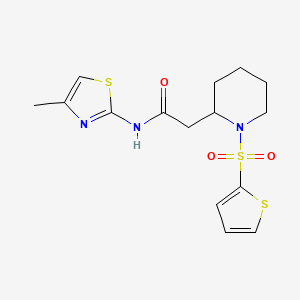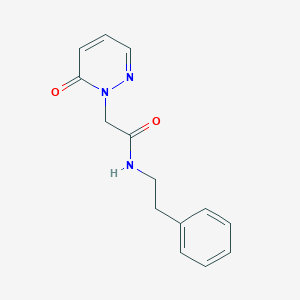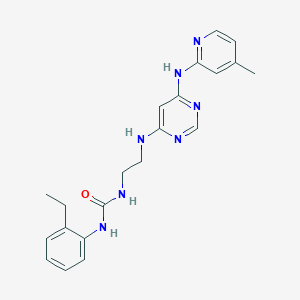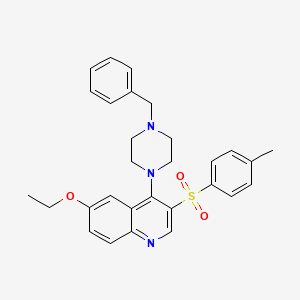
N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide, also known as HPEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. This compound belongs to the class of hydroxamic acids, which are known for their ability to inhibit enzymes that play a key role in various diseases.
Mecanismo De Acción
N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide exerts its biological effects by binding to the active site of enzymes and inhibiting their activity. It has been shown to have a high affinity for HDACs, which are involved in the regulation of gene expression and play a key role in cancer progression. This compound also inhibits MMPs, which are involved in the degradation of extracellular matrix and contribute to tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound also modulates the immune system by increasing the activity of natural killer cells and enhancing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. It can be easily synthesized in the lab and purified to high levels of purity. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide, including:
1. Development of this compound derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity.
2. Investigation of the mechanisms underlying the immunomodulatory effects of this compound and its potential applications in cancer immunotherapy.
3. Exploration of the role of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
4. Development of novel drug delivery systems for this compound to improve its bioavailability and efficacy.
5. Investigation of the potential synergistic effects of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry and drug development. Its ability to inhibit enzymes involved in various diseases makes it an attractive target for drug discovery. Further research is needed to fully understand the mechanisms underlying its biological effects and to develop more effective and safe derivatives for clinical use.
Métodos De Síntesis
N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide can be synthesized through a multi-step process that involves the reaction of pentafluoroethylbenzene with hydroxylamine and subsequent purification steps. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.
Aplicaciones Científicas De Investigación
N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in cancer and other diseases. This compound has also been investigated for its ability to modulate the immune system and improve the efficacy of cancer immunotherapy.
Propiedades
IUPAC Name |
N'-hydroxy-3-(1,1,2,2,2-pentafluoroethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5N2O/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16-17/h1-4,17H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAQNFWNYXOVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2841660.png)





![6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2841667.png)

![4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B2841669.png)
